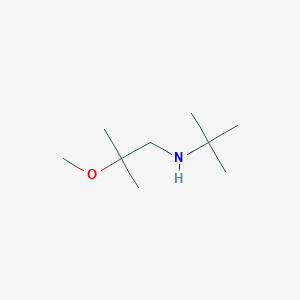
tert-Butyl(2-methoxy-2-methylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(2-methoxy-2-methylpropyl)amine is an organic compound with the molecular formula C9H21NO It is a tertiary amine, characterized by the presence of a tert-butyl group attached to a nitrogen atom, along with a methoxy and a methyl group on the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-methoxy-2-methylpropyl)amine typically involves the reaction of tert-butylamine with 2-methoxy-2-methylpropyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(2-methoxy-2-methylpropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Applications De Recherche Scientifique
tert-Butyl(2-methoxy-2-methylpropyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which tert-Butyl(2-methoxy-2-methylpropyl)amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The methoxy and methyl groups can participate in hydrogen bonding and other interactions, affecting the overall activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylamine: A simpler amine with a tert-butyl group attached to the nitrogen atom.
2-Methoxy-2-methylpropylamine: An amine with a methoxy and methyl group on the same carbon atom.
tert-Butyl(2-methylpropyl)amine: Similar structure but lacks the methoxy group.
Uniqueness
tert-Butyl(2-methoxy-2-methylpropyl)amine is unique due to the combination of the tert-butyl, methoxy, and methyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C9H21NO |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
N-tert-butyl-2-methoxy-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-8(2,3)10-7-9(4,5)11-6/h10H,7H2,1-6H3 |
Clé InChI |
IGZQSIBCGAHTDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one](/img/structure/B13189942.png)
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)
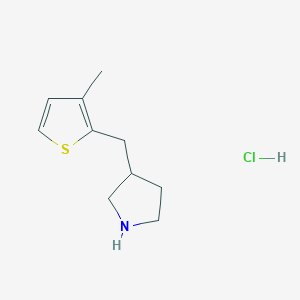
![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)
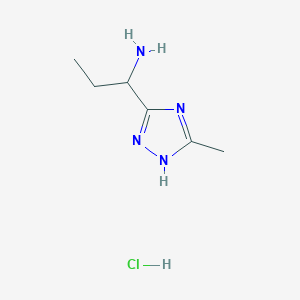

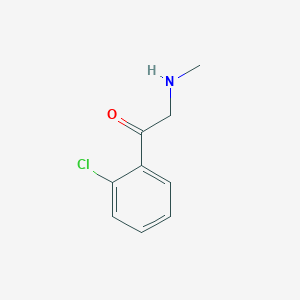

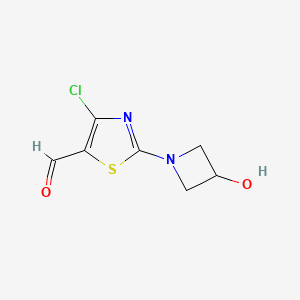

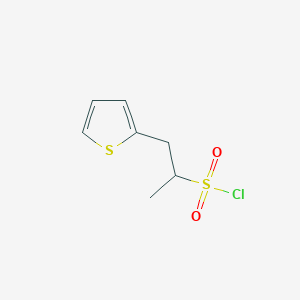
![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)
